3-Sulfo-glycodeoxycholic acid-d4disodium

Beschreibung

Eigenschaften

IUPAC Name |

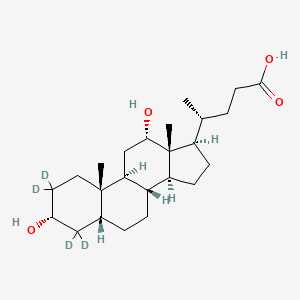

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-FCSCGBJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745736 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112076-61-6 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112076-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Sulfo-glycodeoxycholic acid-d4 disodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419), a deuterated, sulfated, and conjugated secondary bile acid. It is primarily utilized as an internal standard in mass spectrometry-based applications for the accurate quantification of its non-labeled counterpart, 3-sulfo-glycodeoxycholic acid, in various biological matrices. This document details its chemical and physical properties, a probable synthesis route, its role in biological systems, and relevant experimental protocols.

Core Compound Details

3-Sulfo-glycodeoxycholic acid-d4 disodium is the deuterium-labeled form of 3-Sulfo-glycodeoxycholic acid disodium. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, as it co-elutes with the endogenous analyte but is detected at a different mass-to-charge ratio.

Physicochemical Properties

The following table summarizes the key quantitative data for 3-Sulfo-glycodeoxycholic acid-d4 disodium.

| Property | Value |

| Chemical Formula | C₂₆H₃₇D₄NNa₂O₈S |

| Molecular Weight | 577.67 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% |

| Physical Form | Powder |

| Storage Temperature | -20°C |

| Primary Application | Internal standard for mass spectrometry |

Synthesis and Manufacturing

While specific, proprietary synthesis protocols for the commercial production of 3-Sulfo-glycodeoxycholic acid-d4 disodium are not publicly available, a likely synthetic route can be inferred from established methods for deuteration, glycine (B1666218) conjugation, and sulfation of bile acids. The process would logically involve the following key stages:

-

Deuteration of a Deoxycholic Acid Precursor: Introduction of deuterium atoms at stable, non-exchangeable positions on the deoxycholic acid steroid nucleus.

-

Glycine Conjugation: Activation of the C-24 carboxyl group of the deuterated deoxycholic acid and subsequent amidation with glycine.

-

Sulfation: Regioselective sulfation at the 3-hydroxyl position.

-

Salt Formation: Conversion to the disodium salt to enhance stability and solubility.

A generalized workflow for the sulfation of a conjugated bile acid is presented below.[1]

Role in Biological Systems and Research Applications

The non-deuterated, endogenous counterpart, 3-sulfo-glycodeoxycholic acid, is a metabolite in the enterohepatic circulation of bile acids. Primary bile acids are synthesized in the liver from cholesterol and are conjugated with glycine or taurine (B1682933) before being secreted into the bile. In the intestine, gut microbiota deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, such as deoxycholic acid. Glycodeoxycholic acid is formed by the conjugation of deoxycholic acid with glycine.

Sulfation is a major pathway for the detoxification and elimination of bile acids.[2] The addition of a sulfate (B86663) group increases the water solubility of bile acids, which facilitates their urinary and fecal excretion and reduces their intestinal reabsorption and potential toxicity.[2] Altered levels of sulfated bile acids have been observed in various hepatobiliary diseases.[3]

The primary application of 3-Sulfo-glycodeoxycholic acid-d4 disodium is as an internal standard for the accurate quantification of endogenous 3-sulfo-glycodeoxycholic acid in biological samples like plasma, serum, and feces. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variations during sample preparation and analysis.[4]

Experimental Protocols

Quantification of Sulfated Bile Acids in Human Serum by LC-MS/MS

This section provides a representative protocol for the analysis of sulfated bile acids in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where 3-Sulfo-glycodeoxycholic acid-d4 disodium would serve as an internal standard.

1. Sample Preparation:

-

Protein Precipitation: To 50 µL of serum, add 10 µL of an internal standard working solution containing 3-Sulfo-glycodeoxycholic acid-d4 disodium in methanol (B129727). Add 140 µL of cold methanol to precipitate proteins.[5]

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[5]

-

Mobile Phase A: Water with 0.1% formic acid.[5]

-

Mobile Phase B: Methanol/acetonitrile (2:1, v/v) with 0.1% formic acid.[5]

-

Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically used to separate the bile acids. For example: 0-6 min, 50-72% B; 6-14 min, 72-80% B; followed by a wash and re-equilibration step.[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Column Temperature: 40°C.[5]

-

Injection Volume: 10 µL.[5]

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative electrospray ionization (ESI-).[5]

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 3-sulfo-glycodeoxycholic acid and its deuterated internal standard. The exact m/z values would be determined by infusion of the pure compounds.

-

Ion Source Parameters: Optimized for temperature, gas flows, and ion spray voltage (e.g., -4500 V).[5]

Signaling Pathways

While 3-Sulfo-glycodeoxycholic acid-d4 disodium is metabolically inert and used as a tracer, its non-sulfated, non-deuterated parent molecule, glycodeoxycholic acid (GDCA), has been shown to be biologically active and can influence cellular signaling pathways. Sulfation generally reduces the biological activity of bile acids.[6] However, understanding the pathways affected by GDCA provides context for the biological relevance of its sulfated form.

STAT3 Signaling Pathway in Hepatocellular Carcinoma

Glycochenodeoxycholic acid (GCDC), a structurally similar bile acid, has been shown to promote chemoresistance in hepatocellular carcinoma (HCC) cells by activating the STAT3 signaling pathway.[7] This occurs through the downregulation of negative regulators of STAT3, such as SOCS2, SOCS5, PTPN1, and PTPN11.[7] While not directly demonstrated for GDCA, a similar mechanism is plausible.

PI3K/Akt Signaling Pathway

Glycochenodeoxycholic acid has also been found to trigger the PI3K/Akt signaling pathway in Barrett-type adenocarcinoma cells, which promotes cell proliferation and inhibits apoptosis.[8] This highlights another potential area of influence for conjugated secondary bile acids.

Conclusion

3-Sulfo-glycodeoxycholic acid-d4 disodium is a critical tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard enables precise and accurate quantification of its endogenous analogue, providing valuable insights into bile acid metabolism in health and disease. While the biological activity of its non-sulfated parent compound is an area of active research, the primary utility of the deuterated and sulfated form lies in its analytical application.

References

- 1. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Glycochenodeoxycholic acid induces stemness and chemoresistance via the STAT3 signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to 3-Sulfo-glycodeoxycholic acid-d4 disodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt. This deuterated and sulfated bile acid analogue is a crucial tool in metabolic research, particularly in studies involving bile acid signaling and metabolism.

Core Chemical Properties

3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a deuterated, sulfated, and glycine-conjugated form of the secondary bile acid, deoxycholic acid. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. The sulfation at the 3-position significantly alters its physicochemical properties, increasing its water solubility and facilitating its elimination.

| Property | Value | Source |

| Chemical Formula | C₂₆H₃₇D₄NNa₂O₈S | [1] |

| Molecular Weight | 577.67 g/mol | [1] |

| CAS Number | Not consistently available for the deuterated form. The CAS number for the non-deuterated form is 66874-10-0. | [2] |

| Appearance | Solid | [3] |

| Storage Conditions | -20°C, protected from light | [1] |

| Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; tracer in metabolic studies. | [1] |

Experimental Protocols

The quantification of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt and its endogenous, non-deuterated analogue is typically achieved through chromatographic methods coupled with mass spectrometry. Below are representative protocols that can be adapted for this purpose.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sulfated Bile Acid Quantification

This method is suitable for the sensitive and specific quantification of sulfated bile acids in biological matrices.

1. Sample Preparation (Plasma/Serum):

-

To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (3-Sulfo-glycodeoxycholic acid-d4 disodium salt).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 50°C.

3. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored. The transition for the sulfate (B86663) group (m/z 97) is often a characteristic fragment.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

While less sensitive and specific than LC-MS/MS, HPLC with UV detection can be employed for the analysis of higher concentration samples. Derivatization is often required to introduce a UV-active chromophore.

1. Sample Preparation and Derivatization:

-

Perform enzymatic hydrolysis of conjugated bile acids if total bile acid measurement is desired.

-

Extract the bile acids using a solid-phase extraction (SPE) cartridge.

-

Derivatize the carboxyl group of the bile acids with a UV-active agent like 2-bromoacetophenone.

2. HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) or acetate buffer) is typically used.

-

Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for phenacyl esters).

Signaling Pathways and Biological Relevance

The biological activity of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is primarily inferred from its non-sulfated, non-deuterated parent compound, glycodeoxycholic acid (GDCA). GDCA is a known signaling molecule that interacts with key nuclear and cell surface receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

GDCA is an agonist for FXR, a nuclear receptor highly expressed in the liver and intestine. Activation of FXR plays a central role in regulating bile acid, lipid, and glucose homeostasis.

Caption: FXR Signaling Pathway Activated by GDCA.

Takeda G-protein-coupled receptor 5 (TGR5) Signaling

GDCA also activates TGR5, a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. TGR5 activation is involved in regulating energy expenditure, glucose metabolism, and inflammatory responses.

Caption: TGR5 Signaling Pathway Activated by GDCA.

The Role of Sulfation

The addition of a sulfate group at the 3-position of the steroid nucleus, as in 3-Sulfo-glycodeoxycholic acid-d4 disodium salt, has profound effects on the biological properties of the bile acid. Sulfation is a major detoxification pathway for bile acids.[4] It significantly increases the hydrophilicity of the molecule, which in turn:

-

Reduces intestinal reabsorption: This promotes the fecal excretion of the bile acid.

-

Enhances renal excretion: The increased water solubility facilitates its elimination through urine.

-

Decreases cytotoxicity: By making the bile acid less amphipathic, sulfation reduces its ability to disrupt cell membranes.

-

Alters receptor activity: While specific data for 3-sulfo-GDCA is limited, sulfation generally reduces the ability of bile acids to activate nuclear receptors like FXR. The impact on TGR5 activation is less clear and may be context-dependent.

The workflow for the synthesis and use of this compound in research can be summarized as follows:

Caption: Synthesis and Application Workflow.

Conclusion

3-Sulfo-glycodeoxycholic acid-d4 disodium salt is an indispensable tool for researchers in the field of metabolomics and drug development. Its well-defined chemical properties and stable isotopic labeling allow for precise and accurate quantification of endogenous glycodeoxycholic acid. Understanding its interaction with key signaling pathways, and the modulatory effect of sulfation, is critical for elucidating the complex role of bile acids in health and disease. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting studies involving this important molecule.

References

Synthesis of Deuterated Sulfated Bile Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated sulfated bile acids, crucial molecules for metabolic research and drug development. Their use as internal standards in mass spectrometry-based quantification allows for precise and accurate measurements of endogenous bile acid pools, which are vital in understanding liver diseases, metabolic disorders, and drug-induced hepatotoxicity. This document outlines detailed experimental protocols for both the deuteration and sulfation of common bile acids, presents quantitative data in structured tables, and illustrates key synthetic and biological pathways using process diagrams.

Introduction

Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their function as biological detergents, bile acids are now recognized as important signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5, to regulate their own synthesis and transport, as well as glucose and lipid metabolism.

The sulfation of bile acids is a major detoxification pathway, increasing their water solubility and facilitating their elimination from the body.[1] This process is particularly important for hydrophobic and potentially toxic bile acids like lithocholic acid (LCA).[2] Deuterium-labeled bile acids are indispensable tools in metabolic research, serving as ideal internal standards for mass spectrometry due to their similar chemical and physical properties to their endogenous counterparts, but with a distinct mass. This guide provides detailed methodologies for the chemical synthesis of these critical research compounds.

Data Presentation

The following tables summarize the expected yields and purity for the synthesis of deuterated and sulfated bile acids based on established methods.

Table 1: Synthesis of Deuterated Bile Acids - Representative Data

| Deuterated Bile Acid | Starting Material | Deuteration Method | Isotopic Purity (%) | Overall Yield (%) | Reference |

| Cholic acid-d4 | Cholic acid | Oxidation, base-catalyzed D2O exchange, reduction | >98 | 50-60 | Hypothetical based on[3][4][5] |

| Chenodeoxycholic acid-d4 | Chenodeoxycholic acid | Oxidation, acid-catalyzed D2O exchange, reduction | >98 | 55-65 | Hypothetical based on[3][4][5] |

| Glycocholic acid-d4 | Cholic acid-d4 | Amide coupling with glycine | >99 | 85-95 | [6] |

| Taurocholic acid-d4 | Cholic acid-d4 | Amide coupling with taurine | >99 | 80-90 | [7] |

Table 2: Synthesis of Sulfated Bile Acids - Representative Data

| Sulfated Bile Acid | Starting Material | Sulfating Agent | Position of Sulfation | Yield (%) | Reference |

| Cholic acid 3-sulfate | Cholic acid | Sulfur trioxide-triethylamine complex | 3α | >90 | [8] |

| Chenodeoxycholic acid 7-sulfate | Chenodeoxycholic acid | Sulfur trioxide-triethylamine complex | 7α | >90 | [8] |

| Deoxycholic acid 12-sulfate | Deoxycholic acid | Sulfur trioxide-triethylamine complex | 12α | >90 | [8] |

| Lithocholic acid 3-sulfate | Lithocholic acid | Sulfur trioxide-pyridine complex | 3α | High | [9] |

Experimental Protocols

Protocol 1: Synthesis of 2,2,4,4-Tetradeuterio-Cholic Acid (Cholic Acid-d4)

This protocol describes a hypothetical but chemically sound method for the deuteration of cholic acid at the C-2 and C-4 positions, which are alpha to the 3-oxo group in an intermediate.

Step 1: Oxidation of Cholic Acid to 3-Oxo-7α,12α-dihydroxy-5β-cholan-24-oic Acid

-

Dissolve cholic acid (1.0 eq) in a suitable solvent such as acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of Jones reagent (chromium trioxide in sulfuric acid) or another suitable oxidizing agent until a persistent orange color is observed, indicating complete oxidation of the 3-hydroxyl group.

-

Quench the reaction by adding isopropanol (B130326) until the solution turns green.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 3-oxo derivative.

-

Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Deuterium (B1214612) Exchange

-

Dissolve the purified 3-oxo-7α,12α-dihydroxy-5β-cholan-24-oic acid (1.0 eq) in a mixture of deuterated methanol (B129727) (MeOD) and deuterium oxide (D2O).

-

Add a catalytic amount of a base, such as sodium deuteroxide (NaOD) in D2O.

-

Stir the reaction mixture at room temperature for 24-48 hours to allow for the exchange of the acidic alpha-protons at the C-2 and C-4 positions with deuterium.[4][5]

-

Monitor the reaction progress by mass spectrometry to confirm the incorporation of four deuterium atoms.

-

Neutralize the reaction mixture with a deuterated acid (e.g., DCl in D2O).

-

Extract the deuterated product with an organic solvent, wash with D2O, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction to 2,2,4,4-Tetradeuterio-Cholic Acid

-

Dissolve the deuterated 3-oxo intermediate (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0-5 °C.

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4), portion-wise.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to quench the excess reducing agent.

-

Extract the product, wash, dry, and concentrate as described previously.

-

Purify the final product, 2,2,4,4-tetradeuterio-cholic acid, by recrystallization or preparative HPLC.[10][11]

Protocol 2: Synthesis of Bile Acid 3-Sulfate

This protocol is adapted from the method described by Tserng and Klein (1979) for the sulfation of bile acids.[8] This example details the 3-O-sulfation of cholic acid, but it can be adapted for other bile acids and other hydroxyl positions with appropriate protecting group strategies.

Step 1: Protection of the 7- and 12-Hydroxyl Groups (for Cholic Acid)

-

To selectively sulfate the 3-hydroxyl group, the 7- and 12-hydroxyl groups must first be protected. This can be achieved by acetylation.

-

Dissolve cholic acid (1.0 eq) in a mixture of acetic anhydride (B1165640) and pyridine (B92270).

-

Stir the reaction at room temperature until the protection is complete.

-

Pour the reaction mixture into ice-water and extract the protected cholic acid.

-

Purify the diacetylated product.

Step 2: Sulfation

-

Prepare the sulfur trioxide-triethylamine complex by slowly adding sulfur trioxide to a solution of triethylamine (B128534) in an anhydrous solvent like pyridine at low temperature. Alternatively, the commercially available complex can be used.[9]

-

Dissolve the protected bile acid (1.0 eq) in anhydrous pyridine.

-

Add the sulfur trioxide-triethylamine complex (excess, e.g., 3-5 eq) to the bile acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding water.

-

Isolate the sulfated product, often as a salt (e.g., by precipitation with p-toluidine).[8]

Step 3: Deprotection

-

Remove the protecting groups (e.g., acetyl groups) by hydrolysis under basic conditions (e.g., with sodium hydroxide (B78521) in methanol).

-

Neutralize the reaction mixture and extract the deprotected sulfated bile acid.

-

Purify the final product by chromatography or recrystallization.[8]

Visualizations

Synthesis Workflows

References

- 1. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Structure Elucidation of 3-Sulfo-glycodeoxycholic acid-d4 Disodium Salt

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt. This deuterated, sulfated bile acid conjugate is a critical internal standard for quantitative bioanalysis in metabolomics and drug development research. Its precise structural confirmation is paramount for ensuring data accuracy and reliability in such studies.

Introduction

3-Sulfo-glycodeoxycholic acid-d4 disodium salt is the sulfated and deuterated analog of the secondary bile acid conjugate, glycodeoxycholic acid. Bile acids are crucial for the digestion and absorption of fats and are also significant signaling molecules in various metabolic pathways.[1][2][3] The sulfation at the 3-position and the incorporation of four deuterium (B1214612) atoms (d4) make this molecule an ideal internal standard for mass spectrometry-based quantification of the endogenous 3-Sulfo-glycodeoxycholic acid. The deuterium labeling provides a distinct mass shift without significantly altering the chromatographic behavior, while the disodium salt form enhances its solubility and stability.

Proposed Structure and Rationale

The proposed structure of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is based on the systematic name and the known structures of related bile acid conjugates. Glycodeoxycholic acid is formed by the conjugation of deoxycholic acid with glycine. The "3-Sulfo" prefix indicates the sulfation of the hydroxyl group at the C3 position of the steroid nucleus. The "-d4" designation in related bile acids like glycodeoxycholic acid-d4 typically refers to the stable isotope labeling on the cholanoyl side chain, which aids in mass spectrometric identification.[4][5]

Synthesis and Purification Workflow

The synthesis of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt would likely involve a multi-step process starting from a deuterated deoxycholic acid precursor. A plausible workflow would include the selective sulfation of the 3-hydroxyl group, followed by the conjugation of the carboxyl group with glycine, and finally conversion to the disodium salt.

References

An In-depth Technical Guide on the Biological Significance of Sulfated Glycodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfated glycodeoxycholic acid (SGDCA) is a metabolite of the secondary bile acid, glycodeoxycholic acid (GDCA). The process of sulfation, a critical phase II detoxification pathway, significantly alters the physicochemical and biological properties of GDCA. This transformation primarily serves to increase its water solubility, thereby facilitating its elimination from the body through urine and feces and reducing the potential for cellular toxicity associated with the accumulation of hydrophobic bile acids. This is particularly crucial in cholestatic liver diseases, where bile flow is impaired. While the overarching role of sulfation in bile acid detoxification is well-established, the specific biological significance of SGDCA, particularly its interaction with key bile acid receptors and its influence on cellular signaling pathways, is an area of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of SGDCA, including its metabolism, transport, and known physiological and pathophysiological roles. It also details experimental protocols for its quantification and functional analysis, and presents key quantitative data in a structured format for ease of comparison.

Introduction to Bile Acid Sulfation

Bile acids are steroidal molecules synthesized from cholesterol in the liver. They undergo conjugation with glycine (B1666218) or taurine (B1682933) to form conjugated bile acids, which are then secreted into the bile. In the intestine, these primary bile acids can be metabolized by the gut microbiota to form secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA). Glycodeoxycholic acid (GDCA) is the glycine conjugate of DCA.

Sulfation is a major pathway for the detoxification of bile acids, catalyzed by sulfotransferase enzymes, primarily SULT2A1 in the liver.[1] This process involves the addition of a sulfonate group, which dramatically increases the hydrophilicity of the bile acid molecule. Sulfated bile acids are less readily absorbed from the intestine and are more efficiently excreted in the urine and feces.[1][2] This detoxification mechanism is particularly important for more hydrophobic and potentially toxic bile acids. While sulfation of primary bile acids is generally considered a protective mechanism, the sulfation of secondary bile acids may have more complex, context-dependent effects, including potential pro-inflammatory roles in certain conditions like inflammatory bowel disease.[3]

Metabolism, Transport, and Elimination of Sulfated Glycodeoxycholic Acid

The metabolism of SGDCA is intrinsically linked to the enterohepatic circulation of bile acids. Once formed, primarily in the liver, SGDCA is transported into hepatocytes and subsequently excreted.

Cellular Uptake and Efflux

The transport of sulfated bile acids across the hepatocyte membrane is mediated by a suite of uptake and efflux transporters.

-

Sinusoidal Uptake: Sulfated glycodeoxycholic acid (specifically glycodeoxycholic acid 3-O-sulfate, GDCA-S) is a substrate for the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are located on the basolateral (sinusoidal) membrane of hepatocytes and mediate uptake from the portal blood.[4] The sodium-taurocholate cotransporting polypeptide (NTCP) is also involved in the uptake of sulfated bile acids.[4]

-

Canalicular Efflux: The canalicular export of divalent bile acid conjugates, such as sulfated and glycine-conjugated DCA, into the bile is primarily mediated by the multidrug resistance-associated protein 2 (MRP2).[2]

-

Basolateral Efflux: Under conditions of impaired bile flow (cholestasis), sulfated bile acids can be effluxed back into the systemic circulation via basolateral transporters like MRP3 and MRP4.[2]

Excretion

The increased water solubility of SGDCA facilitates its elimination from the body.

-

Urinary Excretion: A significant proportion of sulfated bile acids are excreted in the urine, particularly during cholestasis.[1][5][6] The renal clearance of sulfated bile acids is higher than that of their non-sulfated counterparts, suggesting active tubular secretion.[1]

-

Fecal Excretion: Sulfated bile acids that are not reabsorbed in the intestine are excreted in the feces.[2]

Quantitative Data on Sulfated Glycodeoxycholic Acid

The concentration of SGDCA in biological fluids can vary significantly between healthy and diseased states. The following tables summarize available quantitative data.

| Biological Fluid | Condition | Analyte | Concentration (Mean ± SD) | Reference |

| Plasma | Healthy Controls | Glycodeoxycholic acid 3-O-sulfate (GDCA-S) | Data not readily available in absolute concentrations. | |

| NTCP Deficiency (p.Ser267Phe variant) | Glycodeoxycholic acid 3-O-sulfate (GDCA-S) | Concentrations of sulfates of DCA and its conjugates are increased. | [3] | |

| Acetaminophen-Induced Acute Liver Failure (Non-survivors) | Glycodeoxycholic acid (GDCA) | Significantly increased compared to survivors. | [7][8] | |

| Cholestasis | Glycodeoxycholic acid (GDCA) | ~6 µg/mL | [8] | |

| Urine | Cholestasis | Total Sulfated Bile Acids | Majority of urinary bile acids (>60%) are sulfated. | [5][6] |

| Cirrhosis | Total Sulfated Bile Acids | 0.88 µmoles/hr | [9] | |

| Bile | Cirrhosis | Total Sulfated Bile Acids | 8.1 µmoles/hr | [9] |

Biological Activity and Signaling Pathways

The biological effects of bile acids are largely mediated through their interaction with nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors, like TGR5. Sulfation can significantly modulate these interactions.

Interaction with Farnesoid X Receptor (FXR)

FXR is a key regulator of bile acid, lipid, and glucose homeostasis. While non-sulfated secondary bile acids like deoxycholic acid are known FXR agonists, the effect of sulfation on this interaction is not fully elucidated for SGDCA.[10] Generally, the activation of FXR leads to the transcriptional regulation of numerous genes involved in bile acid synthesis and transport.

Interaction with TGR5

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.[11][12] The interaction of SGDCA with TGR5 is not well-characterized, but studies on other sulfated bile acids suggest that the position of sulfation is critical for receptor activation.

Role in Inflammation

The immunomodulatory effects of bile acids are complex. While some secondary bile acids have anti-inflammatory properties, their sulfated counterparts may have attenuated or even pro-inflammatory effects in certain contexts.[3] For instance, in in vitro models of intestinal inflammation, sulfation of secondary bile acids has been shown to abolish their anti-inflammatory effects.[3] The specific role of SGDCA in modulating inflammatory pathways, such as the NF-κB pathway and the production of cytokines like TNF-α and IL-8, remains to be fully elucidated.

Experimental Protocols

Quantification of Sulfated Glycodeoxycholic Acid by LC-MS/MS

This protocol provides a general framework for the analysis of SGDCA in serum or plasma.

5.1.1. Sample Preparation

-

To 50 µL of serum or plasma, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of SGDCA).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum evaporator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[13]

5.1.2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).[13]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate SGDCA from other bile acids and endogenous interferences.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for SGDCA and the internal standard need to be determined by direct infusion of standards.

-

FXR Activation Reporter Gene Assay

This assay measures the ability of SGDCA to activate FXR-mediated gene transcription.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS.

-

Transfection: Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of SGDCA or a known FXR agonist (positive control, e.g., GW4064) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 18-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the fold activation relative to the vehicle control to determine the EC50 value.

TGR5 Activation (cAMP) Assay

This assay measures the ability of SGDCA to activate TGR5 and induce cAMP production.

-

Cell Culture: Use a cell line stably expressing TGR5 (e.g., HEK293-TGR5).

-

Treatment: Treat the cells with varying concentrations of SGDCA, a known TGR5 agonist (positive control), and a vehicle control.

-

Incubation: Incubate for a short period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

Data Analysis: Plot the cAMP concentration against the ligand concentration to determine the EC50 value.

Conclusion and Future Directions

Sulfated glycodeoxycholic acid is a significant metabolite in the detoxification and elimination of the secondary bile acid, deoxycholic acid. Its increased hydrophilicity facilitates its excretion, particularly in cholestatic conditions, thereby playing a protective role against bile acid-induced cellular injury. While its transport mechanisms are beginning to be understood, its specific interactions with key bile acid receptors like FXR and TGR5, and its consequent downstream signaling effects, remain largely uncharacterized.

Future research should focus on:

-

Quantitative Receptor-Ligand Studies: Determining the binding affinities and activation potencies (EC50 values) of SGDCA for FXR and TGR5 is crucial to understanding its signaling potential.

-

Functional Cellular Assays: Investigating the specific effects of SGDCA on inflammatory signaling pathways, such as NF-κB activation and cytokine production, will clarify its role in inflammation.

-

In Vivo Studies: Utilizing animal models of liver disease to explore the in vivo consequences of altered SGDCA levels will provide valuable insights into its pathophysiological significance.

A deeper understanding of the biological roles of sulfated glycodeoxycholic acid will not only enhance our knowledge of bile acid homeostasis but may also open new avenues for the diagnosis and therapeutic management of cholestatic liver diseases and other metabolic disorders.

References

- 1. Urinary excretion of bile acids in cholestasis: evidence for renal tubular secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Deoxycholic Acid and Lithocholic Acid Alleviate Liver Injury and Inflammation in Mice with Klebsiella pneumoniae-Induced Liver Abscess and Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary bile acids in late pregnancy and in recurrent cholestasis of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. egastroenterology.bmj.com [egastroenterology.bmj.com]

- 8. Glycodeoxycholic Acid Levels as Prognostic Biomarker in Acetaminophen-Induced Acute Liver Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Akt-dependent NF-κB activation is required for bile acids to rescue colon cancer cells from stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

Metabolic Pathway of Glycodeoxycholic Acid Sulfation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycodeoxycholic acid (GDCA) is a secondary bile acid formed in the liver through the conjugation of deoxycholic acid with glycine. Its metabolism, particularly through sulfation, is a critical detoxification pathway. This technical guide provides an in-depth overview of the metabolic pathway of GDCA sulfation, focusing on the core enzymatic reactions, regulatory mechanisms, and detailed experimental protocols for its study. The information presented is intended to support research and development efforts in fields related to drug metabolism, hepatotoxicity, and bile acid signaling.

Core Metabolic Pathway

The sulfation of glycodeoxycholic acid is a phase II metabolic reaction that increases its water solubility, thereby facilitating its excretion and reducing its potential toxicity.[1] This process is primarily carried out in the cytosol of hepatocytes.

The key components of this metabolic pathway are:

-

Substrate: Glycodeoxycholic acid (GDCA)

-

Enzyme: Sulfotransferase 2A1 (SULT2A1)

-

Co-substrate (Sulfate Donor): 3'-phosphoadenosine 5'-phosphosulfate (PAPS)

-

Product: Glycodeoxycholic acid 3-sulfate (GDCA-S)

The reaction is as follows:

Glycodeoxycholic acid + PAPS --(SULT2A1)--> Glycodeoxycholic acid 3-sulfate + PAP

Enzymology: Sulfotransferase 2A1 (SULT2A1)

The primary enzyme responsible for the sulfation of GDCA in humans is Sulfotransferase 2A1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST).[1] SULT2A1 is a cytosolic enzyme highly expressed in the liver, adrenal glands, and intestine. It exhibits broad substrate specificity, acting on various steroids and bile acids. The sulfation of bile acids by SULT2A1 follows Michaelis-Menten kinetics, with the affinity for sulfation being inversely proportional to the number of hydroxyl groups on the bile acid.[2]

Quantitative Data

| Bile Acid | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

| Deoxycholic Acid (DCA) | 12.3 ± 2.1 | 45.7 ± 2.9 | 3.7 |

| Chenodeoxycholic Acid | 25.6 ± 4.5 | 23.1 ± 1.8 | 0.9 |

Data from Alnouti, Y., & Klaassen, C. D. (2010). Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1). Xenobiotica, 40(3), 184-194.[2]

Note: The intrinsic clearance for ursodeoxycholic acid (UDCA), another dihydroxy bile acid, was found to be approximately 1.5- and 9.0-fold higher than that of DCA and CDCA, respectively, highlighting the significant impact of stereochemistry on SULT2A1 activity.[2]

Regulatory Mechanisms

The expression of the SULT2A1 gene is transcriptionally regulated by a network of nuclear receptors, which act as sensors for a wide range of endogenous and xenobiotic compounds. This regulation allows for an adaptive response to changes in the metabolic environment, such as high concentrations of bile acids or exposure to drugs.

Key nuclear receptors involved in the regulation of SULT2A1 include:

-

Farnesoid X Receptor (FXR): Activated by bile acids.

-

Pregnane X Receptor (PXR): Activated by a broad range of xenobiotics and some endogenous compounds.

-

Constitutive Androstane Receptor (CAR): Activated by various xenobiotics.

-

Vitamin D Receptor (VDR): Activated by vitamin D.

The activation of these receptors leads to the recruitment of co-activators and the initiation of SULT2A1 gene transcription, thereby increasing the capacity for bile acid sulfation.

Experimental Protocols

In Vitro Sulfation Assay for SULT2A1 Activity

This protocol describes a radiometric assay to determine the enzymatic activity of SULT2A1 with GDCA as a substrate.

Materials:

-

Recombinant human SULT2A1 enzyme

-

Glycodeoxycholic acid (GDCA)

-

[35S]-PAPS (3'-phosphoadenosine 5'-phosphosulfate)

-

Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl2 and 1 mM dithiothreitol (B142953) (DTT)

-

Stop Solution: 0.1 M barium hydroxide

-

0.1 M zinc sulfate (B86663)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Scintillation vials

-

Microcentrifuge

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Reaction Buffer

-

GDCA (at desired concentrations)

-

Recombinant human SULT2A1 (e.g., 1-5 µg)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding [35S]-PAPS to a final concentration of 1 µM. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding 50 µL of the stop solution (0.1 M barium hydroxide).

-

Precipitation: Add 50 µL of 0.1 M zinc sulfate to precipitate the unreacted [35S]-PAPS as barium sulfate.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitate.

-

Quantification: Carefully transfer a known volume of the supernatant (containing the [35S]-labeled sulfated GDCA) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed based on the specific activity of the [35S]-PAPS and the measured counts per minute (CPM).

Quantification of Sulfated Glycodeoxycholic Acid by UPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of GDCA-S in biological matrices or in vitro reaction mixtures.

Materials:

-

UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

-

GDCA-S standard

-

Internal Standard (IS): e.g., d4-Glycodeoxycholic acid sulfate

-

Acetonitrile (for protein precipitation)

-

Microcentrifuge tubes

-

Autosampler vials

Procedure:

-

Sample Preparation (from in vitro reaction):

-

Stop the enzymatic reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the protein.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase composition.

-

-

UPLC Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 95% B

-

8-9 min: Hold at 95% B

-

9-9.1 min: Return to 30% B

-

9.1-12 min: Re-equilibrate at 30% B

-

-

-

MS/MS Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 2.5 kV

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

MRM Transitions:

-

GDCA-S: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard)

-

-

-

Data Analysis:

-

Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Quantify the concentration of GDCA-S in the samples by interpolating their peak area ratios from the standard curve.

-

Visualizations

Metabolic Pathway of Glycodeoxycholic Acid Sulfation

Caption: Metabolic pathway of GDCA sulfation and its regulation.

Experimental Workflow for SULT2A1 Activity Assay

Caption: Workflow for the in vitro radiometric SULT2A1 activity assay.

Conclusion

The sulfation of glycodeoxycholic acid by SULT2A1 is a key detoxification pathway that underscores the importance of phase II metabolism in maintaining bile acid homeostasis. This technical guide provides a comprehensive overview of this metabolic process, including the core reaction, regulatory networks, and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, toxicology, and gastroenterology, facilitating further investigation into the intricate roles of bile acid sulfation in health and disease.

References

Technical Guide: 3-Sulfo-glycodeoxycholic acid-d4 Disodium Salt Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the Certificate of Analysis (CoA) for 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt. This deuterated internal standard is critical for the accurate quantification of its endogenous counterpart in various biological matrices through mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the typical specifications found on a Certificate of Analysis for 3-Sulfo-glycodeoxycholic acid-d4 disodium salt. These parameters are essential for ensuring the identity, purity, and quality of the standard for research applications.

| Test | Specification | Typical Value | Method |

| Chemical Formula | C₂₆H₃₇D₄NNa₂O₈S | - | - |

| Molecular Weight | 577.67 g/mol | 577.67 | Mass Spectrometry |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Chemical Purity | ≥98% | ≥98% | HPLC, LC-MS |

| Isotopic Purity | ≥98 atom % D | ≥98% | Mass Spectrometry |

| Deuterium (B1214612) Incorporation | ≥99% deuterated forms (d₁-d₄) | Conforms | Mass Spectrometry |

| Identity | Conforms to structure | Conforms | ¹H-NMR, MS |

| Solubility | - | Soluble in Water, Methanol | - |

| Storage Condition | -20°C | - | - |

Experimental Protocols

The quality control and characterization of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt involve several key analytical techniques. The methodologies outlined below are representative of the protocols used to generate the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a formic acid modifier.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 200-210 nm.

-

Procedure: A solution of the standard is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of the deuterated standard.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis:

-

Identity Confirmation: The instrument is scanned for the precursor ion corresponding to the [M-2Na+H]⁻ of 3-Sulfo-glycodeoxycholic acid-d4. The measured mass-to-charge ratio (m/z) should be consistent with the calculated theoretical mass.

-

Isotopic Purity and Deuterium Incorporation: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of the d4 species relative to d0, d1, d2, and d3 species. This confirms the high level of deuterium incorporation.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the compound and to ensure the absence of significant proton-containing impurities.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O or Methanol-d₄).

-

Procedure: A spectrum is acquired, and the chemical shifts and coupling constants of the observed protons are compared with the expected spectrum for the non-deuterated analogue to confirm the structural integrity. The absence of signals at specific positions where deuterium has been incorporated provides further evidence of successful labeling.

Visual Representations

Bile Acid Sulfation Pathway

The following diagram illustrates the general metabolic pathway for the sulfation of a glycine-conjugated bile acid, a key detoxification process in the liver.

References

Physical and chemical properties of deuterated bile acid standards

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Bile Acid Standards

For Researchers, Scientists, and Drug Development Professionals

Deuterated bile acid standards are indispensable tools in metabolomics, clinical diagnostics, and pharmaceutical research. Their use as internal standards in mass spectrometry-based quantification ensures accuracy and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of these standards, detailed experimental protocols for their use, and visualizations of their biological context.

Physical Properties of Deuterated Bile Acid Standards

The primary physical difference between a native bile acid and its deuterated counterpart is the increase in molecular weight due to the replacement of hydrogen atoms (¹H) with deuterium (B1214612) (²H or D). This mass shift is the fundamental principle behind their use in isotope dilution mass spectrometry.[3] Other properties, such as solubility and stability, are generally comparable to their non-deuterated analogues, though minor differences can exist.[4]

Molecular Weight and Isotopic Purity

Isotopic purity is a critical parameter for a deuterated standard. It is typically defined by "isotopic enrichment," which is the percentage of deuterium atoms at a specific labeled position.[5] However, this does not mean that 100% of the molecules are the fully deuterated version. Due to the statistical nature of the synthesis, a population of isotopologues (molecules with the same chemical formula but different isotopic composition) will exist.[5] High-quality standards have high isotopic enrichment to minimize signal overlap with the endogenous analyte.

Table 1: Physical Properties of Common Deuterated Bile Acid Standards

| Deuterated Standard | Chemical Formula | Molecular Weight ( g/mol ) | Common Deuteration Sites | Isotopic Purity (Typical) |

| Cholic Acid-d4 (CA-d4) | C₂₄H₃₆D₄O₅ | 412.60 | 2,2,4,4-d4 or 11,11,12,12-d4 | ≥98% |

| Chenodeoxycholic Acid-d4 (CDCA-d4) | C₂₄H₃₆D₄O₄ | 396.60 | 2,2,4,4-d4 or 11,11,12,12-d4 | ≥98% |

| Deoxycholic Acid-d4 (DCA-d4) | C₂₄H₃₆D₄O₄ | 396.60 | 2,2,4,4-d4 or 11,11,12,12-d4 | ≥98% |

| Lithocholic Acid-d4 (LCA-d4) | C₂₄H₃₆D₄O₃ | 380.60 | 2,2,4,4-d4 | ≥98% |

| Glycocholic Acid-d4 (GCA-d4) | C₂₆H₃₉D₄NO₆ | 469.66 | Steroid nucleus | ≥98% |

| Taurocholic Acid-d4 (TCA-d4) | C₂₆H₄₀D₄NNaO₇S | 541.71 (Sodium Salt) | Steroid nucleus | ≥98% |

| Glycodeoxycholic Acid-d4 (GDCA-d4) | C₂₆H₃₉D₄NO₅ | 453.66 | Steroid nucleus | ≥98% |

| Taurodeoxycholic Acid-d4 (TDCA-d4) | C₂₆H₄₀D₄NNaO₆S | 525.71 (Sodium Salt) | Steroid nucleus | ≥98% |

Note: Molecular weights and formulas are representative and can vary based on the specific deuteration pattern. Data compiled from various supplier specifications.[6]

Solubility and Stability

Deuterated bile acid standards are typically supplied as a solid powder or pre-dissolved in an organic solvent like methanol (B129727).[1] Their solubility characteristics are critical for preparing stock solutions and calibration standards.

Table 2: Solubility and Storage of Deuterated Bile Acid Standards

| Property | Details |

| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and acetonitrile (B52724).[1] The aqueous solubility of bile acids is dependent on the number and orientation of hydroxyl groups and the pH of the solution.[7][8] Conjugated bile salts are more water-soluble than their unconjugated counterparts.[9] |

| Storage | Recommended to be stored as a solid at -20°C. Solutions in organic solvents should also be stored at -20°C to ensure long-term stability.[1][10] |

| Stability | Standards are generally stable for years when stored correctly under argon in sealed ampules.[11] Stability in plasma has been shown to be robust through multiple freeze-thaw cycles and for extended periods at room temperature (≥6 hours) or frozen (≥2 months).[12] |

Chemical Properties

The chemical properties of deuterated bile acids are nearly identical to their non-deuterated forms. The C-D bond is slightly stronger than the C-H bond, but this does not significantly impact their reactivity in the context of their use as analytical standards.

-

Acidity (pKa) : The acidity of the carboxylic acid side chain is the most significant chemical property. For unconjugated bile acids, the pKa is approximately 5.0, unaffected by the hydroxyl groups on the steroid nucleus.[13] Conjugation with glycine (B1666218) lowers the pKa to ~3.9, and conjugation with taurine (B1682933) lowers it further to <2, making them stronger acids and more soluble in the intestinal lumen.[9]

-

Amphiphilicity : Bile acids are amphiphilic, with a hydrophobic steroid nucleus and a hydrophilic face bearing the hydroxyl groups and the side chain. This property is crucial for their biological function in emulsifying dietary fats and forming micelles.[9]

Experimental Protocols and Methodologies

Deuterated bile acids are primarily used for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Bile Acid Quantification

The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. The deuterated internal standard is spiked into the sample at the very beginning to account for analyte loss at every step.

Caption: Workflow for bile acid quantification using deuterated internal standards (IS).

Detailed Protocol: LC-MS/MS Quantification in Plasma

This protocol is a representative method synthesized from established procedures.[14][15]

-

Preparation of Standards and Internal Standard (IS) Solution :

-

Prepare a stock solution of the deuterated bile acid mixture (e.g., containing d4-CA, d4-CDCA, d4-DCA, etc.) in methanol at a known concentration (e.g., 10 µg/mL).

-

Create a working IS solution by diluting the stock solution with methanol.

-

Prepare calibration curve standards by spiking known amounts of non-deuterated bile acid standards into a bile acid-free matrix (e.g., charcoal-stripped plasma).[12]

-

-

Sample Preparation :

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 10 µL of the working IS solution.

-

Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.[16]

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance precipitation, then centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.[17]

-

Carefully transfer the supernatant to an LC-MS vial for analysis.

-

-

LC-MS/MS Conditions :

-

Chromatography : Reversed-phase chromatography is used to separate the various bile acid isomers.

-

Column : A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters ACQUITY UPLC BEH C18).

-

Mobile Phase A : Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).[15]

-

Mobile Phase B : Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with the same additive.[15]

-

Gradient : A typical gradient runs from a low percentage of Mobile Phase B to a high percentage over 15-20 minutes to elute all bile acids.

-

Flow Rate : 0.3-0.5 mL/min.

-

Column Temperature : 40-60°C.

-

-

Mass Spectrometry : A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

-

Ionization : Electrospray Ionization (ESI) in negative mode is standard for bile acids.[14]

-

MRM Transitions : Specific precursor-to-product ion transitions are monitored for each non-deuterated analyte and its corresponding deuterated internal standard. For example, for Cholic Acid, a transition might be m/z 407.3 → 343.3, while for d4-Cholic Acid, it would be m/z 411.3 → 347.3.

-

-

-

Data Analysis :

-

Integrate the chromatographic peaks for each analyte and its corresponding IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Biological Context: Bile Acid Signaling Pathways

Bile acids are not just digestive aids; they are critical signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[18] They exert these effects primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G protein-coupled receptor 5 (TGR5).[19]

Bile Acid Synthesis and Regulation

The classical pathway of bile acid synthesis begins with cholesterol in the liver. The rate-limiting enzyme is Cholesterol 7α-hydroxylase (CYP7A1).[18] Bile acids regulate this pathway through a negative feedback loop involving FXR.

Caption: FXR-mediated feedback regulation of bile acid synthesis in the liver and gut.

Major Bile Acid Signaling Pathways

Bile acids can signal both directly in the brain and indirectly via the gut-brain axis.[20][21] In the gut, activation of FXR and TGR5 by bile acids leads to the release of fibroblast growth factor 19 (FGF19) and glucagon-like peptide 1 (GLP-1), respectively, which have systemic metabolic effects.[21]

Caption: Key indirect signaling pathways of bile acids originating in the gut.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Bile acid analysis [sciex.com]

- 3. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile acids and bile salts: ionization and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology and Physical Chemistry of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile Acids Standard Mixture suitable for mass spectrometry (MS) [sigmaaldrich.com]

- 11. caymanchem.com [caymanchem.com]

- 12. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]

- 21. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Sulfated Bile Acids in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For research, scientific, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of sulfated bile acids in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) as an internal standard to ensure accuracy and precision. This method is suitable for clinical research and drug development applications where the profiling of sulfated bile acids is crucial for understanding liver function, drug-induced liver injury, and various metabolic disorders.

Introduction

Bile acids are critical signaling molecules involved in the regulation of lipid, glucose, and energy metabolism.[1] Primary bile acids are synthesized in the liver and can be conjugated with glycine (B1666218) or taurine.[1][2] Both primary and secondary bile acids can undergo sulfation, a major detoxification pathway that increases their water solubility and facilitates their elimination.[3][4] Alterations in the profiles of sulfated bile acids have been associated with various liver diseases, making their accurate quantification essential for both clinical diagnostics and pharmaceutical research. LC-MS/MS has emerged as the gold standard for bile acid analysis due to its high sensitivity and specificity.[5][6][7] This application note provides a detailed protocol for the analysis of sulfated bile acids in human plasma, utilizing 3-Sulfo-glycodeoxycholic acid-d4 disodium as a stable isotope-labeled internal standard for reliable quantification.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Standards: Sulfated bile acid standards (e.g., Glycolithocholic acid sulfate (B86663), Taurolithocholic acid sulfate, etc.), 3-Sulfo-glycodeoxycholic acid-d4 disodium (Internal Standard, IS)

-

Sample Preparation: Protein precipitation plates or microcentrifuge tubes

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (containing 3-Sulfo-glycodeoxycholic acid-d4 disodium in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[8]

-

Transfer the supernatant to a clean tube or well.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative conditions and may require optimization for specific instruments.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.9 µm)[8] |

| Mobile Phase A | Water with 0.1% Formic Acid[8] |

| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid[9] |

| Flow Rate | 0.3 mL/min[10] |

| Column Temperature | 40°C[10] |

| Injection Volume | 10 µL[10] |

| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-9 min: 95% B; 9.1-10 min: 30% B[9] |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Ion Spray Voltage | -4500 V[8] |

| Temperature | 450°C[8] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte-specific (see Table 3) |

Data Analysis

Data acquisition and processing are performed using the instrument-specific software. Quantification is based on the peak area ratio of the analyte to the internal standard (3-Sulfo-glycodeoxycholic acid-d4 disodium). Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards.

Quantitative Data

The method should be validated for linearity, accuracy, precision, and recovery. The following table presents typical performance characteristics for the analysis of sulfated bile acids.

Table 3: Representative MRM Transitions and Method Performance

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (nM) | Linearity (r²) | Recovery (%) |

| Glycolithocholic acid-3-sulfate | 454.2 | 374.2 | 0.5 | >0.995 | 85-115 |

| Taurolithocholic acid-3-sulfate | 504.2 | 424.2 | 0.5 | >0.995 | 85-115 |

| Glycochenodeoxycholic acid-3-sulfate | 528.3 | 448.3 | 0.5 | >0.995 | 85-115 |

| Taurochenodeoxycholic acid-3-sulfate | 578.3 | 498.3 | 0.5 | >0.995 | 85-115 |

| Glycodeoxycholic acid-3-sulfate | 528.3 | 448.3 | 0.5 | >0.995 | 85-115 |

| Taurodeoxycholic acid-3-sulfate | 578.3 | 498.3 | 0.5 | >0.995 | 85-115 |

| 3-Sulfo-glycodeoxycholic acid-d4 (IS) | 532.3 | 452.3 | - | - | - |

LLOQ (Lower Limit of Quantification) and Linearity data are representative and based on typical LC-MS/MS performance for similar analytes.[8]Recovery should be assessed at multiple concentrations and is expected to be within 85-115%.

Visualizations

Experimental Workflow

Caption: Experimental workflow for sulfated bile acid analysis.

Bile Acid Signaling Pathway

Caption: Key signaling pathways of bile acids.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of sulfated bile acids in human plasma. The use of a stable isotope-labeled internal standard, 3-Sulfo-glycodeoxycholic acid-d4 disodium, ensures high accuracy and precision, making this method well-suited for demanding research and development applications. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 2. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS [pubmed.ncbi.nlm.nih.gov]

- 3. Bile Acid sulfation: a pathway of bile acid elimination and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]

- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]